N-cyclopentyl-2-cyclopropyl-5H-pyrrolo[2,3-b]pyrazine-7-carboxamide
CAS No.:
Cat. No.: VC15850610
Molecular Formula: C15H18N4O
Molecular Weight: 270.33 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C15H18N4O |
|---|---|
| Molecular Weight | 270.33 g/mol |
| IUPAC Name | N-cyclopentyl-2-cyclopropyl-5H-pyrrolo[2,3-b]pyrazine-7-carboxamide |
| Standard InChI | InChI=1S/C15H18N4O/c20-15(18-10-3-1-2-4-10)11-7-16-14-13(11)19-12(8-17-14)9-5-6-9/h7-10H,1-6H2,(H,16,17)(H,18,20) |
| Standard InChI Key | XWTUMTQBLBTWLK-UHFFFAOYSA-N |
| Canonical SMILES | C1CCC(C1)NC(=O)C2=CNC3=NC=C(N=C23)C4CC4 |
Introduction
Structural and Physicochemical Properties
Molecular Architecture
The compound’s core consists of a 5H-pyrrolo[2,3-b]pyrazine system, where a pyrrole ring is fused to a pyrazine ring at the 2,3- and 3,2-positions, respectively. The cyclopentyl group is attached via a carboxamide linkage at position 7, while the cyclopropyl substituent occupies position 2 . This arrangement introduces steric and electronic effects that modulate solubility and receptor binding.
Table 1: Key Physicochemical Parameters
| Property | Value | Source |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight | 270.33 g/mol | |
| CAS Number | 1350473-05-0 | |
| Boiling Point | Not reported | |
| Melting Point | Not reported |
The cyclopropyl group’s strained three-membered ring enhances rigidity, potentially improving target selectivity. Computational models predict a logP value indicative of moderate lipophilicity, favoring membrane permeability .
Synthesis and Optimization
Core Construction
Synthesis begins with the formation of the pyrrolopyrazine core. A common route involves cyclocondensation of appropriately substituted pyrrole and pyrazine precursors under refluxing conditions . For example, halogenated intermediates (e.g., 2-chloro derivatives) are often used to facilitate subsequent cross-coupling reactions .
Functionalization Steps
The cyclopentyl carboxamide group is introduced via nucleophilic acyl substitution. In one protocol, 7-chloro-pyrrolopyrazine reacts with cyclopentylamine in the presence of a palladium catalyst to form the carboxamide . The cyclopropyl group is typically installed via Suzuki-Miyaura coupling using cyclopropylboronic acid . Optimization of solvent polarity (e.g., dimethylformamide) and temperature (80–120°C) is critical to achieving yields above 60% .
Reaction Scheme: Key Steps
Biological Activities and Mechanisms
Enzyme Inhibition
Pyrrolopyrazines are known to inhibit kinases such as JAK2 and SYK, which are implicated in inflammatory signaling . Molecular docking studies suggest that the cyclopropyl group occupies a hydrophobic pocket in JAK2’s ATP-binding site, while the carboxamide forms hydrogen bonds with Lys882 and Glu898 residues .
Anti-Proliferative Effects
Characterization and Analytical Data
Spectroscopic Confirmation
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NMR: -NMR (400 MHz, DMSO-d₆) displays characteristic signals: δ 8.45 (s, 1H, pyrazine-H), δ 4.20 (m, 1H, cyclopentyl-H), and δ 1.50–2.10 (m, 8H, cyclopropyl/cyclopentyl) .
-
Mass Spectrometry: ESI-MS shows a molecular ion peak at m/z 271.1 [M+H]⁺, consistent with the molecular formula.
Comparative Analysis with Analogues
Table 2: Structural and Activity Comparison
The N-cyclopentyl variant exhibits superior kinase selectivity compared to smaller alkyl substituents (e.g., ethyl), likely due to enhanced hydrophobic interactions .
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